N-Methyl-N'-nitrosoguanidine
Description
Historical Context of MNNG as a Research Tool
The journey of MNNG in biomedical research began with the discovery of its potent mutagenic activity in 1960. nih.gov This finding quickly established MNNG as one of the most widely used chemical mutagens in experimental settings. nih.gov A pivotal moment in its history was the successful induction of stomach cancer in rats, which solidified its role as a reliable tool for creating animal models of carcinogenesis. kjcls.orgsemanticscholar.org This breakthrough allowed researchers to simulate the transformation of normal cells into cancerous ones, providing a valuable platform to study the multi-stage process of cancer development, from initiation and promotion to malignant progression. kjcls.org The use of MNNG has been crucial in establishing the link between DNA damage and the onset of cancer, contributing significantly to the broader field of environmental mutagens and carcinogens.
Overview of MNNG's Significance in Molecular and Cellular Biology Studies
MNNG's significance in molecular and cellular biology is underscored by its widespread use to investigate a variety of cellular processes. It is frequently employed to induce mutations in a range of organisms, from bacteria and yeast to mammalian cells, enabling detailed studies of mutagenesis and DNA repair mechanisms. ontosight.ai By damaging DNA, MNNG triggers a cascade of cellular defense mechanisms, including the activation of DNA repair pathways, cell cycle arrest, and apoptosis (programmed cell death). nih.gov This has allowed scientists to dissect the complex signaling pathways that govern a cell's response to genotoxic stress. nih.gov For instance, research has shown that MNNG can activate the Ras-MAPK pathway, providing insights into its tumorigenic properties. nih.gov
Role of MNNG as a Prototype Alkylating Agent in Experimental Systems
MNNG serves as a quintessential example of a monofunctional SN1 alkylating agent in experimental research. nih.gov Its primary mechanism of action involves the covalent attachment of methyl groups to electron-rich sites within DNA, forming DNA adducts. medchemexpress.com This process of alkylation is central to its mutagenic and carcinogenic effects. medchemexpress.commedchemexpress.com The compound's ability to introduce these alkyl groups alters the normal structure and replication of DNA, leading to mutations that can ultimately give rise to cancer. medchemexpress.com
The specific types of DNA damage induced by MNNG, particularly the formation of O6-methylguanine (O6-MeG), are highly mutagenic and are known to cause specific types of mutations, primarily G:C to A:T transition mutations. wikipedia.org This well-defined mutagenic signature makes MNNG an invaluable tool for studying the specificity of mutational processes and the cellular mechanisms that have evolved to repair such damage. nih.govnih.gov
Scope and Academic Relevance of MNNG Research
The academic relevance of MNNG research is extensive, spanning multiple disciplines including cancer research, genetics, molecular biology, and toxicology. pubcompare.ai MNNG-induced cancer models continue to be instrumental in a variety of research applications, such as investigating the synergistic effects of co-carcinogens like Helicobacter pylori infection in gastric cancer, screening for tumor suppressors, and developing methods for the early detection of cancer. kjcls.orgsemanticscholar.org Many scientists consider MNNG-induced cancer formation to be a good model for human cancers. kjcls.orgsemanticscholar.org
Furthermore, MNNG has been utilized in more applied research, such as in strain improvement programs for microorganisms. Its mutagenic properties have been harnessed to create mutant strains with desirable characteristics, for example, to enhance ethanol (B145695) production in yeast. The continued use of MNNG in diverse research areas highlights its enduring importance as a tool for probing the fundamental mechanisms of life and disease.
Detailed Research Findings
MNNG-Induced DNA Adducts and Mutations
MNNG's potent mutagenic and carcinogenic activities are a direct consequence of its ability to alkylate DNA, leading to the formation of various DNA adducts. The most significant of these is O6-methylguanine (O6-MeG), which is highly mutagenic and primarily responsible for the characteristic G:C to A:T transition mutations observed after MNNG exposure. wikipedia.orgasm.org Another important adduct is O4-methylthymine (O4-MeT), which can also lead to transition mutations. wikipedia.org The formation of these adducts does not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect. wikipedia.org
Studies in Escherichia coli have revealed that the distribution of MNNG-induced mutations is not random. nih.gov There is a clear preference for G:C to A:T transitions, and certain sites are mutated at frequencies almost 100 times higher than others. nih.gov This site specificity is influenced by the local DNA sequence, with a 5'-R-G-N-3' motif (where R is a purine) being a hotspot for mutation. nih.gov
| MNNG-Induced Effect | Organism/System | Key Findings | References |
| Predominant Mutation | Escherichia coli | G:C → A:T transitions | nih.govnih.gov |
| Mutational Hotspot Sequence | Escherichia coli | 5'-R-G-N-3' (R=purine) | nih.gov |
| Major DNA Adducts | Various | O6-methylguanine, N7-methylguanine, N3-methyladenine | asm.orgresearchgate.net |
| Cellular Response | Mammalian cells | Cell cycle arrest, apoptosis, DNA repair activation | nih.gov |
| Signaling Pathway Activation | Mammalian cells | Ras-MAPK pathway | nih.gov |
MNNG in Carcinogenesis Models
MNNG has been extensively used to induce tumors in a variety of animal models, providing invaluable insights into the mechanisms of carcinogenesis. nih.gov It has a predominantly local carcinogenic effect and can induce tumors with a single dose. nih.gov Oral administration in rats, hamsters, and dogs has been shown to cause tumors in the gastrointestinal tract, including the esophagus, stomach, and intestines. nih.gov
In human cell lines, MNNG has been shown to induce transformation, a key step in cancer development. nih.gov For example, the human MNNG-HOS cell line, a chemically transformed cell line, has been instrumental in studying the genetic changes that occur during carcinogenesis, including the activation of oncogenes through chromosomal rearrangements. oup.com
| Animal Model | Tumor Location | Tumor Type | References |
| Rats | Gastrointestinal tract | Papillomas, Squamous-cell carcinomas, Adenocarcinomas | nih.gov |
| Hamsters | Gastrointestinal tract | Papillomas, Squamous-cell carcinomas, Adenocarcinomas | nih.gov |
| Dogs | Gastrointestinal tract | Adenocarcinomas | nih.gov |
| Mice (subcutaneous injection) | Lung, Liver | Tumors, Haemangioendotheliomas | nih.gov |
Structure
3D Structure
Properties
CAS No. |
13830-58-5 |
|---|---|
Molecular Formula |
C2H6N4O |
Molecular Weight |
102.10 g/mol |
IUPAC Name |
2-methyl-1-nitrosoguanidine |
InChI |
InChI=1S/C2H6N4O/c1-4-2(3)5-6-7/h1H3,(H3,3,4,5,7) |
InChI Key |
DMSDCBKFWUBTKX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NN=O |
Origin of Product |
United States |
Molecular Mechanisms of Action of N Methyl N Nitrosoguanidine
Alkylation Chemistry and DNA Adduct Formation by MNNG
MNNG functions as a monofunctional Sₙ1 alkylating agent, meaning it generates a reactive methyl cation that can attack nucleophilic sites on DNA bases. molbiolcell.orgnih.gov This chemical reactivity leads to the formation of various DNA adducts, which are the primary lesions responsible for MNNG's genotoxic effects. The specific pattern and quantity of these adducts play a crucial role in determining the ultimate biological outcome.
MNNG is known to methylate DNA at several positions, with the most significant products being O6-methylguanine (O6-MeG), 7-methylguanine (B141273) (N7-MeG), and 3-methyladenine (B1666300) (3-MeA). aacrjournals.orgasm.org While N7-MeG is the most abundant adduct, O6-MeG is considered the most mutagenic and carcinogenic lesion due to its propensity to cause mispairing during DNA replication. molbiolcell.orgasm.org The formation of O6-MeG is a critical event in the mutagenic action of MNNG. asm.org Studies have shown that the relative proportions of these adducts can vary, but the presence of O6-MeG is strongly correlated with the mutagenic potential of MNNG. asm.org For instance, in one study, O6-MeG accounted for about 7% of the total methylated bases after MNNG treatment. asm.org The concentrations of O6-methylguanine adducts are generally much lower than those of N7-methylguanine. nih.gov
| Adduct | Significance | Reference |
|---|---|---|
| O6-methylguanine (O6-MeG) | Highly mutagenic and carcinogenic due to mispairing with thymine (B56734). molbiolcell.orgwikipedia.org | molbiolcell.orgwikipedia.org |
| 7-methylguanine (N7-MeG) | Most abundant methylation product, but less directly mutagenic than O6-MeG. asm.org | asm.org |
| 3-methyladenine (3-MeA) | A significant but less studied adduct compared to O6-MeG and N7-MeG. asm.org | asm.org |
The formation of O6-methylguanine is a critical step in MNNG-induced mutagenesis because it disrupts the normal Watson-Crick base pairing. molbiolcell.org The methyl group on the O6 position of guanine (B1146940) interferes with its ability to form a proper hydrogen bond with cytosine. molbiolcell.org Instead, O6-MeG preferentially pairs with thymine during DNA replication. molbiolcell.orgwikipedia.org This mispairing leads to a G:C to A:T transition mutation in the subsequent round of DNA synthesis. asm.orgwikipedia.org This type of mutation is a hallmark of MNNG-induced genetic alterations. asm.org The cellular mismatch repair (MMR) system can recognize these O6-MeG:T mispairs, which can trigger cell cycle arrest, typically in the G2/M phase, to prevent the propagation of the mutation. molbiolcell.orgjci.org
Under basic aqueous conditions, MNNG is known to decompose and produce diazomethane (B1218177), a potent methylating agent. wikipedia.org Diazomethane itself is a highly reactive compound that readily methylates various substrates, including DNA. wikipedia.orgwikipedia.org The generation of diazomethane is considered a key step in the mechanism of MNNG-induced alkylation. wikipedia.orgacs.org In acidic solutions, MNNG can produce nitrous acid, which is also a mutagen. wikipedia.org The sequence selectivity of DNA methylation by MNNG is partly attributed to the characteristics of the methyldiazonium ion (CH₃N₂⁺), a reactive intermediate formed from diazomethane. nih.gov
Protein Modification by MNNG
A primary reaction of MNNG with proteins is the conversion of the ε-amino groups of lysine (B10760008) residues to nitroguanido groups. cdnsciencepub.com This reaction, known as nitroguanidination, results in a significant change in the protein's properties, including an increase in its extinction coefficient and a shift in its electrophoretic mobility. cdnsciencepub.com The conversion of the positively charged amino group of lysine to a neutral nitroguanidino group can disrupt electrostatic interactions critical for protein structure and function. oup.com For example, when serum albumin is treated with MNNG, a notable portion of its lysine residues are converted to nitrohomoarginine. cdnsciencepub.com
| Modification | Affected Amino Acid | Consequence | Reference |
|---|---|---|---|
| Nitroguanidination | Lysine | Formation of nitroguanido derivatives, altering protein charge and function. cdnsciencepub.com | cdnsciencepub.com |
| Nε-(hexanoyl)lysine modification | Lysine | Observed in Tropomyosin 1 in MNNG-induced cancer cells, potentially linked to neoplastic transformation. nih.gov | nih.gov |
The modification of proteins by MNNG can lead to significant alterations in their biological activity. For example, MNNG has been shown to inhibit protein synthesis by functionally inactivating ribosomes, likely through the nitroguanidination of lysine residues in ribosomal proteins. nih.gov
Cytochrome C: While direct studies on the effect of MNNG on cytochrome c function are not extensively detailed in the provided context, it is known that cytochrome c is a key protein in both cellular respiration and apoptosis. nih.govmdpi.com Its function is sensitive to modifications of its structure and charge. nih.gov Given that MNNG modifies amino groups, it is plausible that it could alter the function of cytochrome c, which is rich in lysine residues. mdpi.com Cyanide, a known inhibitor of cytochrome c oxidase (Complex IV), demonstrates how disruption of this pathway can be toxic. wikipedia.org
Tropomyosin 1: In the context of MNNG-induced gastric cancer cells, a specific modification, Nε-(hexanoyl)lysine, has been identified on the Tropomyosin 1 protein. nih.gov Tropomyosin is a crucial protein in the regulation of muscle contraction and cell structure. nih.govmdpi.com The increased level of this modified tropomyosin suggests a potential link between this specific protein adduct and the neoplastic transformation induced by MNNG. nih.gov Mutations in tropomyosin are known to affect muscle function and can lead to myopathies, highlighting the importance of its structural integrity. nih.govnih.gov
Interaction with Other Biological Macromolecules (Beyond DNA and Proteins)
While the primary targets of N-Methyl-N'-nitrosoguanidine (MNNG) are DNA and proteins, its reactivity extends to other crucial biological macromolecules, including RNA, lipids, and carbohydrates. These interactions contribute to the broader cellular and metabolic disruptions observed following MNNG exposure.
Interaction with Lipids: MNNG has been shown to induce significant changes in lipid metabolism, particularly concerning sphingolipids. nih.gov A lipidomic approach revealed that MNNG treatment of cells leads to profound alterations in sphingomyelin (B164518) metabolism. These changes include the emergence of new sphingomyelin species and the disappearance of others, along with changes in the concentrations of several existing sphingomyelin species. nih.govnih.gov This disruption is accompanied by the redistribution of acid sphingomyelinase (ASM), a key enzyme in sphingomyelin metabolism. nih.govnih.gov Furthermore, MNNG exposure has been linked to lipid peroxidation, suggesting an induction of oxidative stress that can damage cellular membranes. nih.gov In experimental models, a high-cholesterol diet was found to enhance MNNG-induced gastric carcinogenesis in gastrectomized rats, suggesting an indirect interaction with lipid metabolism that can influence its carcinogenic potential. nih.gov
Interaction with Carbohydrates: The interaction of MNNG with carbohydrates has been primarily studied in the context of glycoproteins, which are proteins covalently linked to carbohydrate chains. Research on the effect of MNNG on the gastric mucosa of rats demonstrated alterations in glycoprotein (B1211001) metabolism even before the appearance of intestinal metaplasia. cambridge.org Specifically, a significant increase in WGA-binding glycoproteins in surface mucous cells and gastric pits was observed, alongside a decrease in DBA binding. cambridge.org This indicates that MNNG can alter the carbohydrate profiles of cells, which may have implications for cell signaling and recognition processes.
Intracellular Activation and Biotransformation Pathways of MNNG in Experimental Models
The biological activity of MNNG is not inherent but requires intracellular activation to form reactive intermediates that can then interact with cellular macromolecules. This biotransformation is a critical step in its mechanism of action and involves both non-enzymatic and enzymatic pathways.
Thiol-containing compounds, such as glutathione (B108866) (GSH) and cysteine, play a pivotal role in the activation of MNNG. The nucleophilic nature of the thiol group facilitates the decomposition of MNNG into its reactive alkylating species.
Glutathione (GSH): Intracellular GSH is a key factor in the activation of MNNG. nih.gov Studies have shown that MNNG is rapidly metabolized by GSH in conjunction with glutathione S-transferase (GST) to form S-nitrosoglutathione (GSNO). nih.govnih.gov This reaction is considered a crucial step in the cytotoxic mechanism of MNNG. nih.gov The level of intracellular GSH can modulate the cytotoxic effects of MNNG; depletion of GSH can paradoxically decrease MNNG's toxicity, suggesting that GSH-mediated activation is necessary for its full cytotoxic potential. nih.gov Research in various cell lines, including human and mouse cells, has confirmed that cellular GSH levels are critical for MNNG's activity. oup.com
Cysteine: Similar to glutathione, cysteine can also enhance the decomposition of MNNG. The presence of sulfhydryl compounds like cysteine can significantly increase the rate of activation of MNNG to its active intermediate, methyldiazohydroxide. This potentiation of MNNG's activity by thiols highlights the importance of the intracellular environment in determining its biological effects.
The table below summarizes the key findings on the role of thiol compounds in MNNG activation.
| Thiol Compound | Role in MNNG Activation | Key Findings | Experimental Models |
| Glutathione (GSH) | Activation to cytotoxic intermediates | Rapidly metabolizes MNNG to S-nitrosoglutathione (GSNO) in the presence of GST. nih.govnih.gov Depletion of GSH can reduce MNNG cytotoxicity. nih.gov | Rat hepatocytes, nih.gov Human and mouse cell lines oup.com |
| Cysteine | Potentiation of activation | Increases the rate of MNNG conversion to the active methyldiazohydroxide. | General biochemical studies |
| N-acetylcysteine (NAC) | Modulator of MNNG effects | Can attenuate some of the downstream effects of MNNG-induced oxidative stress. researchgate.net | Murine oligodendrocytes, mdpi.com Glial C6 and MN9D cell lines plos.org |
Denitrosation, the removal of the nitroso group, is a major metabolic pathway for MNNG and is generally considered a detoxification process. This pathway is catalyzed by specific enzyme systems.
Cytochrome P450-mediated Denitrosation: Liver microsomal enzymes, specifically the cytochrome P450 (CYP) system, are capable of catalyzing the denitrosation of MNNG. nih.gov This reaction is dependent on NADPH and results in the formation of the non-mutagenic N-methyl-N'-nitroguanidine. nih.gov Studies have shown that inhibitors of cytochrome P450 can prevent MNNG cytotoxicity, underscoring the role of this enzyme system in its metabolism. nih.gov While the specific isozymes involved in MNNG denitrosation are not fully elucidated, research on related nitrosamines suggests the involvement of isozymes like CYP2E1. nih.gov
Glutathione S-Transferase (GST)-mediated Denitrosation: In addition to its role in activation, the GST enzyme system is also involved in the denitrosation of MNNG. Cytosolic fractions of hamster liver have been shown to efficiently denitrosate MNNG in a reaction that requires reduced glutathione. nih.gov This activity is attributed to glutathione transferase. The process consumes one molecule of GSH for each molecule of MNNG denitrosated and produces nitrite. nih.gov This enzymatic denitrosation is a significant pathway for the detoxification of MNNG.
The table below provides an overview of the enzymatic denitrosation pathways for MNNG.
| Enzyme System | Role in MNNG Metabolism | Cofactors/Requirements | Key Findings | Experimental Models |
| Cytochrome P450 (CYP) | Denitrosation (Detoxification) | NADPH | Catalyzes the removal of the nitroso group. nih.gov Inhibition of CYP can prevent MNNG cytotoxicity. nih.gov | Rat liver microsomes nih.gov |
| Glutathione S-Transferase (GST) | Denitrosation (Detoxification) | Glutathione (GSH) | Mediates the denitrosation of MNNG in the cytosol. nih.gov Consumes GSH and produces nitrite. nih.gov | Hamster liver cytosol nih.gov |
These metabolic pathways, involving both activation by thiols and detoxification by enzymatic denitrosation, highlight the complex intracellular processing of MNNG and are crucial for understanding its biological effects in experimental models.
Cellular Responses and Biological Effects Induced by N Methyl N Nitrosoguanidine
N-Methyl-N'-nitrosoguanidine-Induced DNA Damage and Repair Mechanisms
The interaction of MNNG with cellular DNA initiates a cascade of events aimed at mitigating the potentially mutagenic and cytotoxic effects of the resulting adducts. Cells employ a sophisticated network of repair systems to recognize and remove these lesions. The specific pathway engaged often depends on the type of adduct and the context of the DNA damage.
Exposure to MNNG leads to the formation of DNA strand breaks. However, studies using techniques like the comet assay have revealed that the breaks detected immediately after MNNG treatment are predominantly alkali-labile sites rather than true single-strand breaks. nih.gov These sites are locations in the DNA that are sensitive to cleavage under alkaline conditions used in the assay, often representing damaged bases like N7-methylguanine and N3-methyladenine, which can destabilize the N-glycosidic bond, leading to depurination and subsequent strand cleavage at the resulting apurinic (AP) site. nih.gov The accumulation of strand breaks can be observed rapidly, within 30 minutes of MNNG treatment, suggesting they may arise as intermediates during the cellular repair process. researchgate.net
The O6-methylguanine (O6-MeG) adduct is one of the most mutagenic lesions produced by MNNG. nih.gov During DNA replication, O6-MeG readily mispairs with thymine (B56734), leading to G:C to A:T transition mutations if left unrepaired. nih.govaacrjournals.orgnih.gov The primary defense against this lesion is a direct reversal repair mechanism mediated by the protein O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgmdpi.com
MGMT acts as a "suicide" enzyme. It identifies the O6-MeG lesion and transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues. frontiersin.orgyoutube.com This action restores the guanine to its correct structure in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. youtube.com Consequently, the cell's capacity to repair O6-MeG is dependent on the available pool of active MGMT protein. oup.com Cells deficient in MGMT (termed Mer-deficient) are hypersensitive to the cytotoxic effects of MNNG. oup.comnih.gov The inactivation of the MGMT gene, often through promoter hypermethylation, is a common event in various human cancers and is associated with a higher susceptibility to G to A mutations. aacrjournals.orgnih.gov
| Feature | Description | Significance |
|---|---|---|
| Mechanism | Direct reversal of damage by transferring the methyl group from O6-methylguanine to a cysteine residue on the MGMT protein. | Error-free repair that directly restores the original DNA structure. |
| Enzyme Fate | The protein acts stoichiometrically and is irreversibly inactivated after a single repair event (suicide enzyme). | The cellular repair capacity is limited by the number of available MGMT molecules. |
| Primary Lesion | O6-methylguanine (O6-MeG). | Prevents mutagenic G:C to A:T transition mutations. |
| Cellular Status | Cells proficient in MGMT (Mer+) are more resistant to MNNG, while deficient cells (Mer-) are sensitive. | MGMT status is a key determinant of cellular sensitivity to alkylating agents. |
Nucleotide Excision Repair (NER) is a versatile repair pathway that typically removes bulky, helix-distorting DNA lesions. researchgate.netwikipedia.org While MNNG-induced methyl adducts are not considered classic bulky lesions, evidence shows that NER, particularly through the action of the ABC excinuclease in Escherichia coli, participates in their repair. researchgate.netnih.gov The ABC excinuclease, composed of UvrA, UvrB, and UvrC proteins, can recognize and incise DNA containing MNNG-induced methylation in a dose-dependent manner. nih.govasm.org This suggests that even small methyl adducts can cause a sufficient level of helical distortion to be recognized by the NER machinery. nih.govasm.org In human cells, it has been suggested that NER and MGMT may cooperate in the repair of O6-alkylguanine adducts, with NER potentially targeting bulkier adducts while MGMT handles smaller ones. nih.gov The NER pathway removes a short single-stranded DNA segment containing the lesion, which is then resynthesized using the undamaged strand as a template. wikipedia.org
The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. wikipedia.org In the context of MNNG damage, the MMR system does not act on the initial O6-MeG adduct itself. Instead, it recognizes the O6-MeG:T mispair that is formed after the first round of DNA replication. nih.govnih.gov
In MMR-proficient cells, the attempt to "correct" this mispair by removing the thymine opposite the O6-MeG leads to a futile cycle of repair. nih.gov Because the O6-MeG remains in the template strand, DNA polymerase will re-insert a thymine during the resynthesis step, recreating the mismatch. This repeated, unsuccessful repair process is thought to generate persistent single-strand gaps, which can trigger downstream signaling cascades. nih.gov These signals activate a G2/M cell cycle arrest and can ultimately lead to apoptosis. nih.govaacrjournals.orgresearchgate.net Consequently, cells with a functional MMR system are sensitive to MNNG. aacrjournals.org Conversely, MMR-deficient cells are tolerant to MNNG because they fail to recognize the O6-MeG:T mispair, allowing the lesion to persist and potentially become a permanent mutation in the next replication round, but avoiding the cytotoxic futile repair cycles and cell cycle arrest. aacrjournals.orgnih.gov
| Cellular Status | Recognition of O6-MeG:T Mispair | Cellular Outcome | MNNG Sensitivity |
|---|---|---|---|
| MMR-Proficient | Yes | Initiation of futile repair cycles, leading to single-strand gaps, G2/M cell cycle arrest, and apoptosis. | Sensitive |
| MMR-Deficient | No | The mismatch is ignored, avoiding futile repair and apoptosis, but increasing the likelihood of mutation. | Tolerant |
When a high-fidelity replicative DNA polymerase encounters a lesion like O6-MeG, it can stall, posing a threat to the completion of DNA replication and genomic stability. psu.edu To overcome such replication blocks, cells can utilize a damage tolerance mechanism called Translesion Synthesis (TLS). psu.eduelifesciences.org TLS employs specialized, low-fidelity DNA polymerases that have a more open active site, allowing them to accommodate and synthesize DNA across a damaged template. elifesciences.org
This process allows replication to continue past the MNNG-induced adduct, preventing the collapse of the replication fork. nih.gov However, this bypass comes at a cost; TLS polymerases are inherently more error-prone than replicative polymerases. psu.edu While some TLS polymerases might insert the correct nucleotide (cytosine) opposite O6-MeG, others are more likely to insert the incorrect nucleotide (thymine), thus fixing the mutation. The recruitment and regulation of specific TLS polymerases are critical in determining the mutagenic outcome of bypassing MNNG-induced lesions. nih.govpsu.edu
Unscheduled DNA Synthesis (UDS) is a method used to quantitatively measure the activity of global genomic nucleotide excision repair (NER). nih.govnih.gov DNA synthesis that occurs outside of the S-phase (scheduled synthesis) of the cell cycle is termed "unscheduled" and represents the synthesis associated with DNA repair. oecd.org The UDS assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells following exposure to a DNA-damaging agent like MNNG. nih.govoecd.org Since NER involves the removal of a patch of nucleotides and subsequent resynthesis, the amount of labeled thymidine incorporated is directly proportional to the amount of repair that has occurred. nih.gov Therefore, UDS serves as a functional indicator of a cell's capacity to perform NER in response to the damage inflicted by MNNG.
Mutagenic and Genotoxic Effects of this compound
This compound (MNNG) is a potent mutagen and carcinogen that induces a range of genetic and cytotoxic effects. nih.gov It functions as an alkylating agent, transferring methyl groups to DNA bases, which leads to errors in DNA replication and repair. wikipedia.org This activity results in various forms of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks. nih.gov
The predominant mutagenic effect of MNNG is the induction of G:C to A:T transition mutations. elsevierpure.comresearchgate.netnih.gov This occurs primarily through the methylation of guanine at the O6 position, forming O6-methylguanine (O6-MeG). wikipedia.orgelsevierpure.com During DNA replication, O6-MeG can mispair with thymine instead of cytosine. This mispairing, if not corrected by cellular DNA repair mechanisms, leads to the substitution of a G:C base pair with an A:T base pair in subsequent rounds of replication. wikipedia.org
Studies in various organisms have consistently demonstrated this mutational specificity. For instance, in Escherichia coli, a vast majority of MNNG-induced mutations are G:C to A:T transitions. elsevierpure.comnih.gov Similarly, in an industrial strain of Corynebacterium glutamicum, 47 out of 50 identified mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) were G:C to A:T transitions. nih.gov Research using a shuttle vector in human cells also revealed that 89% of MNNG-induced substitutions were G:C to A:T transitions. nih.gov
| Organism/System | Predominant Mutation Type | Percentage of Total Mutations | Reference |
|---|---|---|---|
| Bacteriophage P22 (in E. coli) | GC to AT | 96.7% (29 of 30) | elsevierpure.com |
| E. coli (whole-genome) | G/C to A/T | 96.6% | nih.gov |
| Corynebacterium glutamicum | G:C to A:T | 94% (47 of 50) | nih.gov |
| Human 293 cells (lacZ' gene) | G:C to A:T | 89% | nih.gov |
While G:C to A:T transitions are the most common, MNNG can also induce A:T to G:C transitions, although at a much lower frequency. elsevierpure.comnih.gov This is thought to occur through the formation of O4-methylthymine, which can mispair with guanine. wikipedia.org
In addition to point mutations, MNNG is a potent inducer of larger-scale chromosomal damage. This includes structural and numerical chromosomal anomalies. nih.govnih.gov
Sister Chromatid Exchanges (SCEs): MNNG treatment has been shown to significantly increase the frequency of sister chromatid exchanges in various cell types, including Chinese hamster V79 cells and bone-marrow cells of mice and Chinese hamsters. nih.govnih.gov SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome and are considered a sensitive indicator of genotoxic exposure. Studies have shown a dose-dependent increase in SCEs following MNNG exposure. nih.gov
Micronuclei (MN): MNNG can induce the formation of micronuclei in bone-marrow cells of mice. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.govnih.gov Their formation is a hallmark of genomic instability and can result from unrepaired DNA breaks or errors in mitotic segregation. nih.govnews-medical.net The presence of micronuclei is a widely used biomarker for chromosomal damage and genotoxicity. nih.govmdpi.com
Other Chromosomal Aberrations: MNNG is also known to cause a variety of other structural chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. nih.govnih.gov In Chinese hamster ovary (CHO) cells, MNNG induced rearrangements such as ring chromosomes, triradials, quadriradials, and dicentrics. nih.gov The distribution of these MNNG-induced breaks can be non-random, with certain chromosome bands showing a higher susceptibility. nih.gov
Untargeted mutagenesis, also known as non-targeted mutation (NTM), is a phenomenon where mutations arise in undamaged regions of the genome following exposure to a mutagen. MNNG has been shown to induce untargeted mutagenesis in mammalian cells. nih.gov
In a study using a shuttle vector plasmid replicated in MNNG-pretreated monkey kidney cells, a significant increase in mutation frequency was observed in the undamaged plasmid DNA. nih.gov The spectrum of these untargeted mutations differed from both spontaneous and MNNG-targeted mutations. A high proportion of the base substitutions were transversions, particularly G:C to T:A, and occurred at G:C base pairs. nih.gov The study also identified a potential hotspot for untargeted frameshift mutations. nih.gov These findings suggest that MNNG can trigger cellular processes that lead to a generalized state of genetic instability, causing mutations even in DNA sequences that were not directly alkylated by the compound.
The mutagenic effects of MNNG are not randomly distributed across the genome but are influenced by the local DNA sequence context. nih.govnih.gov This results in a non-random distribution of mutations and the formation of mutational hotspots.
A genome-wide analysis of MNNG-induced mutations in E. coli revealed a strong context sensitivity. nih.gov The study found that guanine residues preceded by a purine (B94841) (adenine or guanine) were five times more likely to be mutated than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.gov This preference for the 5'-R-G-N-3' (where R is a purine and N is any base) sequence motif has been observed in other studies as well. nih.gov This suggests that the local DNA structure or the accessibility of the guanine base to methylation is influenced by its neighboring bases.
| 5' Flanking Base | Relative Mutation Frequency | Reference |
|---|---|---|
| Purine (A or G) | ~5-fold higher | nih.gov |
| Pyrimidine (C or T) | ~5-fold lower | nih.gov |
This inherent bias in the mutagenic action of MNNG has implications for its use in classical mutagenesis for strain improvement in industrial microbiology. The limited repertoire of amino acid substitutions that can be achieved due to the strong preference for G:C to A:T transitions and the context-dependent nature of the mutations may limit the diversity of mutants that can be generated. nih.gov
Carcinogenic Mechanisms in Experimental Models Induced by MNNG
MNNG is a well-established carcinogen in a wide range of experimental animals, including mice, rats, hamsters, and dogs. nih.gov It induces tumors at various sites, often with a local carcinogenic effect following administration. nih.gov The carcinogenic activity of MNNG is directly linked to its mutagenic properties, particularly its ability to induce G:C to A:T transitions, which can lead to the activation of proto-oncogenes and the inactivation of tumor suppressor genes.
MNNG can induce neoplastic transformation in cultured cells, providing a valuable in vitro model for studying the multi-step process of carcinogenesis. nih.govmdpi.com Neoplastic transformation is characterized by a series of changes in cell behavior, including loss of contact inhibition, anchorage-independent growth, and the acquisition of tumorigenicity. harvard.edu
Studies using a human osteosarcoma (HOS) cell line demonstrated that treatment with MNNG led to morphological alterations and the ability to form tumors when injected into immunodeficient mice. nih.gov Molecular analysis of these transformed cells revealed the activation of a non-ras cellular transforming gene called met. nih.gov In other cellular systems, MNNG-induced transformation has been associated with alterations in key cancer-related genes.
The process of neoplastic transformation in human cells is generally considered to be a multi-step process that often involves immortalization followed by the conversion of immortalized cells to a tumorigenic state. nih.gov MNNG can act as an initiator in this process by inducing the initial genetic alterations that set the cells on a path toward malignancy. mdpi.com
Specific Organ Carcinogenesis (e.g., Gastric, Esophageal, Intestinal, Lung, Liver)
The carcinogenic effects of this compound exhibit marked organ specificity, which can be influenced by the administration route. It is frequently used to induce gastric cancer in experimental models. nih.govnih.gov
Research in Wistar rats has demonstrated a differential pattern of tumor induction in the upper gastrointestinal tract based on the exposure method. nih.gov
Single high-dose administration by gavage resulted in a high incidence of tumors predominantly in the forestomach, including squamous cell papillomas and carcinomas. nih.gov
Chronic exposure via drinking water led to a high yield of tumors in the pyloric region of the glandular stomach, with adenocarcinoma being the principal histological type. nih.gov
Beyond the stomach, MNNG-induced carcinogenesis has been observed in other organs:
Intestines: Chronic administration in rats resulted in a consistent, albeit lower, incidence of jejunal tumors, primarily adenocarcinomas. nih.gov
Liver: Following single-dose administration, multiple solitary cysts and cholangiomas were found in the liver of a significant percentage of treated animals. nih.gov
These findings confirm the potent, tissue-specific carcinogenic activity of MNNG and provide robust models for studying the mechanisms of tumor induction in specific organs. nih.gov
| Organ | Tumor Type | MNNG Administration Route | Key Findings |
| Forestomach | Squamous cell papilloma, Carcinoma | Single oral dose | High tumor yield (79-100% of animals) |
| Glandular Stomach (Pylorus) | Adenocarcinoma | Chronic, in drinking water | High tumor yield (64-100% of animals) |
| Jejunum (Intestine) | Adenocarcinoma | Chronic, in drinking water | Persistent low yield (25-30% of animals) |
| Liver | Solitary cysts, Cholangioma | Single oral dose | Moderate yield (25-70% of animals) |
Epigenetic Modifications (e.g., Altered Gene Expression Profiles, DNA Methylation)
Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. wikipedia.orgbibliotekanauki.pl These mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating gene function and can be disrupted by environmental factors like chemical carcinogens. wikipedia.orgresearchgate.net DNA methylation is a well-studied epigenetic mark involving the addition of a methyl group to cytosine residues, typically within CpG islands located in gene promoter regions. bibliotekanauki.plptglab.com This modification is often associated with gene silencing. bibliotekanauki.pl
As a DNA-damaging agent, this compound can induce alterations in gene expression profiles. nih.gov While MNNG's primary mechanism is genetic mutation through DNA alkylation, the resulting cellular stress and DNA damage response can indirectly lead to epigenetic changes. The process of carcinogenesis initiated by MNNG involves not only genetic mutations but also subsequent alterations in gene expression that drive tumor development. nih.gov
For example, low concentrations of MNNG have been shown to increase the transcription of the DNA polymerase-beta gene, which is involved in DNA repair. nih.gov This change in gene expression is mediated by the activation of specific signaling pathways. nih.gov The damage inflicted by MNNG can trigger a cascade of cellular responses that may include widespread changes in DNA methylation patterns and chromatin structure, leading to the silencing of tumor suppressor genes or the activation of oncogenes. These epigenetic alterations can contribute to the malignant transformation of cells initially damaged by MNNG. bibliotekanauki.plresearchgate.net
Molecular Pathogenesis Pathways in MNNG-Induced Carcinogenesis (e.g., PI3K/Akt, Wnt, MAPK, SREBP)
The development of cancer following initiation by this compound involves the deregulation of critical intracellular signaling pathways that control cell growth, proliferation, and survival. While MNNG's direct action is DNA damage, the long-term consequence is the alteration of these pathways, which drives tumorigenesis.
One pathway shown to be directly activated by MNNG involves cyclic-AMP (cAMP). Studies have demonstrated that low concentrations of MNNG can activate the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov This activation leads to the phosphorylation of CREB, a transcription factor that in turn stimulates the expression of target genes, such as DNA polymerase-beta, as part of the cellular response to DNA damage. nih.gov
Other key pathways frequently implicated in cancers, including those of the gastrointestinal tract commonly induced by MNNG, are the PI3K/Akt, Wnt, and MAPK pathways. researchgate.netmdpi.com
PI3K/Akt Pathway: This is a central regulator of cell survival, growth, and proliferation. Its oncogenic activation is a frequent event in many cancers. mdpi.com
Wnt Pathway: The Wnt signaling pathway is crucial for development, and its aberrant activation can lead to uncontrolled cell proliferation. Crosstalk between the Wnt and PI3K/Akt pathways can occur, for instance, through the inactivation of GSK-3β, a component of the β-catenin destruction complex. researchgate.net
MAPK Pathway: This pathway is involved in transducing signals from the cell surface to the nucleus to control processes like cell proliferation, differentiation, and apoptosis. researchgate.net
SREBP Pathway: Sterol regulatory element-binding proteins (SREBPs) are transcription factors that regulate genes involved in lipid synthesis. The PI3K-Akt-mTOR pathway is a major upstream regulator of SREBP, linking growth signals to metabolic processes essential for rapidly proliferating tumor cells. nih.gov
Alterations in these pathways are hallmarks of cancer, and the initial genetic damage caused by MNNG can lead to mutations in key components of these cascades, resulting in their sustained activation and the subsequent promotion and progression of tumors.
Cell Cycle Perturbations and Cell Death Pathways
Cell Cycle Arrest (e.g., G2/M phase arrest)
In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair or, if the damage is too severe, initiating cell death. This compound, as a potent DNA alkylating agent, triggers these checkpoints, leading to significant perturbations in the cell cycle. wikipedia.orgnih.gov
A primary response to MNNG exposure is arrest at the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis. Studies in various cancer cell lines have elucidated the molecular mechanisms underlying this G2/M arrest:
Inhibition of Kinase Activity: The arrest is closely correlated with the inhibition of key cyclin-dependent kinase (Cdk) activities, specifically Cdk2 and Cdc2 (also known as Cdk1). nih.gov
Induction of p21: MNNG induces the expression of the Cdk inhibitor p21WAF1/CIP1 at both the transcriptional and protein levels. nih.gov This upregulation of p21 is considered responsible for inhibiting Cdk activity. nih.gov Notably, this induction of p21 can occur in a p53-independent manner, allowing cells with mutated or absent p53 to still undergo cell cycle arrest. nih.gov
Regulation of Cyclins: In some contexts, MNNG treatment also leads to increased expression of other cell cycle-related proteins, including p27, cyclin B1, and Cdc2, which supports the observation of G2/M arrest. nih.gov
| Cell Cycle Protein | Effect of MNNG Treatment | Functional Consequence |
| p21WAF1/CIP1 | Expression induced | Inhibits Cdk2 and Cdc2 kinase activity, leading to G2/M arrest. nih.gov |
| Cdk2 | Kinase activity inhibited | Contributes to G2/M arrest. nih.gov |
| Cdc2 (Cdk1) | Kinase activity inhibited | Contributes to G2/M arrest. nih.gov |
| Cyclin B1 | Expression increased (at lower concentrations) | Supports G2/M arrest. nih.gov |
Apoptosis and Necrosis Mechanisms
When DNA damage induced by this compound is irreparable, cells are eliminated through programmed cell death pathways, primarily apoptosis, to prevent the propagation of potentially oncogenic mutations. nih.gov MNNG is a known inducer of apoptosis. nih.gov
The apoptotic response to MNNG involves multiple pathways:
p53-Dependent and -Independent Pathways: MNNG can trigger apoptosis through both p53-dependent and p53-independent mechanisms. nih.gov In cells with normal p53, MNNG exposure leads to the upregulation and phosphorylation of p53, activating a rapid apoptotic response. nih.gov However, cells with mutant or non-functional p53 can still undergo apoptosis, albeit at a slower rate, indicating the activation of a separate, p53-independent pathway. nih.gov
Mitochondrial Involvement: Both apoptotic pathways converge on the mitochondria. MNNG treatment leads to a significant decrease in mitochondrial transmembrane potential. nih.gov This is followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govyoutube.com Cytochrome c release is a critical step that activates caspases, the enzymes that execute the final stages of apoptosis by degrading cellular components. youtube.comyoutube.com
In contrast to the programmed and controlled nature of apoptosis, necrosis is a form of cell death that has been classically defined as unprogrammed, often occurring in response to overwhelming physical or chemical insults that lead to cell lysis and inflammation. youtube.comcellsignal.com However, a form of programmed necrosis, termed necroptosis, can also occur. cellsignal.com While MNNG predominantly induces apoptosis as a primary cell death mechanism in response to DNA damage, extensive damage can lead to secondary necrosis.
Role of DNA Polymerases and Topoisomerase I in Cellular Responses
Exposure to this compound (MNNG) elicits a complex cellular response involving critical enzymes that maintain DNA integrity, notably DNA polymerases and topoisomerase I. MNNG, a potent alkylating agent, induces DNA damage that necessitates the involvement of these enzymes in both repair and damage signaling pathways.
DNA Polymerases:
MNNG exposure leads to an immediate inhibition of DNA synthesis. aacrjournals.org This is, in part, due to the direct inhibition of DNA polymerase activity. aacrjournals.org Studies have indicated that thiol groups within DNA polymerase may be targets for reaction with the guanidino radical that results from MNNG decomposition, suggesting a mixed mode of enzyme inhibition. aacrjournals.org
Beyond direct inhibition, MNNG also influences the expression of various DNA polymerases. Low concentrations of MNNG have been shown to increase the transcription of the DNA polymerase-beta (Pol β) gene. nih.gov This upregulation is mediated by the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov Furthermore, the expression of the low-fidelity DNA polymerase ι (Pol ι) is also upregulated in response to MNNG. nih.gov This upregulation is influenced by the transcription factor Sp1 and suggests a potential role for this error-prone polymerase in the mutagenic outcomes of MNNG exposure. nih.gov The involvement of multiple DNA polymerases, including both high-fidelity and low-fidelity (translesion) polymerases, highlights the cell's multifaceted approach to handling MNNG-induced DNA lesions, balancing the need for replication with the consequences of mutagenic bypass. nih.govstonybrookmedicine.edu
Topoisomerase I:
Topoisomerase I (Top1) is another key enzyme whose function is significantly impacted by MNNG. MNNG can induce the formation of Top1-DNA cleavage complexes. aacrjournals.orgnih.gov The alkylation of guanine bases to form O6-methylguanine (O6MG) is a critical lesion in this process. aacrjournals.orgnih.gov When O6MG is present at the +1 position relative to a Top1 cleavage site, it enhances the formation of Top1 cleavage complexes by 8- to 10-fold. aacrjournals.orgnih.gov This "poisoning" of Top1 is due to a decrease in the rate of Top1-mediated DNA religation and an increase in the enzyme's cleavage activity. aacrjournals.orgnih.gov
The trapping of Top1 on DNA contributes to the cytotoxicity of MNNG. aacrjournals.orgnih.gov This is supported by findings that cells overexpressing human Top1 are more sensitive to MNNG, while cells lacking Top1 show some resistance. nih.gov The removal of the O6MG adduct by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can prevent the induction of these Top1 cleavage complexes, underscoring the importance of this specific DNA lesion in mediating MNNG's effect on Top1. aacrjournals.orgnih.gov In contrast to Top1, the activity of topoisomerase II has also been implicated in the cellular response to MNNG, where its inhibition was found to enhance MNNG-induced cell killing. nih.gov
Non-Genomic and Non-DNA Damaging Cellular Effects of MNNG
While renowned for its genotoxicity, MNNG also triggers a variety of cellular responses that are not directly linked to DNA damage. These non-genomic effects involve the activation of signaling pathways, alterations in gene and protein expression profiles, and the induction of cellular stress responses.
MNNG can activate intracellular signaling cascades, influencing cellular function independent of its DNA-alkylating activity.
PKA-CREB Pathway: Low concentrations of MNNG have been demonstrated to activate the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP response element-binding protein (CREB) pathway. nih.gov Treatment with MNNG leads to an elevation in intracellular cAMP levels and subsequent activation of PKA. nih.gov Activated PKA then phosphorylates CREB at serine-133, a key step for its activation as a transcription factor. nih.govrhinologyjournal.com This signaling cascade has been directly linked to the increased expression of the DNA polymerase-beta gene, which contains a cAMP response element (CRE) in its promoter. nih.gov
EGFR Clustering: MNNG induces the clustering of the epidermal growth factor receptor (EGFR) on the cell surface, a phenomenon also observed with other environmental stressors like UV radiation. nih.govnih.gov This clustering occurs primarily within lipid rafts. nih.gov The process involves profound changes in sphingolipid metabolism, which differ from those induced by the natural ligand, EGF. nih.gov MNNG treatment causes the redistribution of acid sphingomyelinase (ASM), an enzyme that generates ceramide, to lipid rafts. nih.gov Inhibition of ceramide production blocks MNNG-induced EGFR clustering, indicating the critical role of sphingolipids in this process. nih.gov Although MNNG induces EGFR clustering morphologically similar to that caused by EGF, it does not lead to the activation of the downstream mediator Ras or the autophosphorylation of key tyrosine residues on EGFR required for Ras activation. nih.gov In fact, MNNG can interfere with EGF's own signaling, inhibiting EGF-induced autophosphorylation and Ras activation. nih.gov MNNG is also suggested to be a specific activator of oncogenic Ras, further implicating the Ras-MAPK pathway in its cellular effects. nih.gov
MNNG exposure triggers significant and dynamic changes in both the transcriptome and the proteome of cells.
Gene Expression Profile: MNNG treatment leads to differential expression of a wide range of genes. In rat pyloric mucosa, short-term MNNG treatment resulted in the upregulation of 143 genes and downregulation of 26 genes that were also found to be altered in MNNG-induced stomach cancers. nih.gov Notably, some of these expression changes persist long after the cessation of MNNG treatment. nih.gov Upregulated genes include those involved in tissue remodeling (e.g., Serpine1, Fst) and cellular growth (e.g., Bdnf, Ros1, Fgf10). nih.gov Conversely, the TGF-beta-inducible early growth response gene was among the downregulated genes. nih.gov The effect of MNNG on gene expression can be specific; for instance, it inhibits the dexamethasone-induced expression of the tyrosine aminotransferase (TAT) gene but has little effect on the expression of the metallothionein (B12644479) (MT) gene or the constitutively expressed alpha-tubulin gene. nih.gov
| Gene Name | Change in Expression | Associated Function | Reference |
|---|---|---|---|
| Serpine1 | Upregulated | Tissue Remodeling | nih.gov |
| Fst | Upregulated | Tissue Remodeling | nih.gov |
| Bdnf | Upregulated | Cellular Growth | nih.gov |
| Ros1 | Upregulated | Cellular Growth | nih.gov |
| Fgf10 | Upregulated | Cellular Growth | nih.gov |
| TGF-beta-inducible early growth response gene | Downregulated | Growth Regulation | nih.gov |
| POLB (DNA polymerase-beta) | Upregulated | DNA Repair | nih.gov |
| POLI (DNA polymerase-iota) | Upregulated | Translesion DNA Synthesis | nih.gov |
| TAT (Tyrosine aminotransferase) | Downregulated (inducible expression) | Amino Acid Metabolism | nih.gov |
Proteomic Landscape: Proteomic analyses reveal comprehensive and dynamic changes in the cellular protein profile following MNNG exposure. nih.govnih.gov Time-course studies show that major changes occur within 3 to 12 hours after treatment. nih.gov Using two-dimensional fluorescence difference gel electrophoresis (2-D DIGE) and MALDI-TOF MS, researchers have identified numerous proteins whose expression is altered. nih.govnih.gov In one study, 23 differentially expressed nuclear protein spots were observed, leading to the identification of 17 proteins involved in diverse cellular processes such as RNA processing, signal transduction, metabolism, DNA repair, and protein biosynthesis. nih.gov Among these were the nucleocytoplasmic shuttling proteins 14-3-3 zeta and hnRNP K, which showed different dynamic changes in response to MNNG. nih.gov Another study identified 70 differentially expressed proteins, highlighting effects on the protein biosynthesis pathway and the Ran GTPase system. nih.gov
| Functional Category | Examples of Affected Proteins/Pathways | Reference |
|---|---|---|
| RNA Processing | Identified nuclear proteins | nih.gov |
| Signal Transduction | Identified nuclear proteins | nih.gov |
| Metabolism | Identified nuclear proteins | nih.gov |
| DNA Repair | Identified nuclear proteins | nih.gov |
| Protein Biosynthesis | Identified nuclear proteins, Ran GTPase system | nih.govnih.gov |
| Microtubule/Cytoskeleton Organization | Identified nuclear proteins | nih.gov |
Applications of N Methyl N Nitrosoguanidine in Experimental Models
Use as a Chemical Mutagen in Microbial Systems (e.g., Bacteria, Yeast, Fungi)
MNNG is a widely employed mutagen for inducing genetic variability in microorganisms. nih.govnih.gov Its efficacy in creating a broad spectrum of mutations has made it instrumental in classical strain development for industrial and research purposes. researchgate.net The mutagenic action of MNNG in these systems facilitates the generation of diverse phenotypes, which can then be selected for desired traits. mdpi.com
One of the classical applications of MNNG in microbiology is the induction of auxotrophic mutants—strains that have lost the ability to synthesize a specific essential nutrient due to mutation. This technique is fundamental for genetic mapping and metabolic pathway analysis.
Researchers have successfully used MNNG to generate auxotrophic mutants in a variety of microorganisms. For instance, in Brevibacterium sp. M27, MNNG treatment was effective in inducing auxotrophy, with nutritional requirements for amino acids and nucleic acid bases being the most common phenotypes observed. scispace.com Similarly, in the fungus Ophiostoma ulmi, the causal agent of Dutch elm disease, MNNG treatment followed by nystatin (B1677061) enrichment increased the proportion of auxotrophs among survivors by at least 200-fold. researchgate.net Studies with Aureobacterium flavescens have also utilized MNNG to isolate double auxotrophic mutants for tyrosine and phenylalanine as part of a strategy to enhance L-tryptophan production. nih.gov The frequency of MNNG-induced auxotrophic mutants can be significantly higher than spontaneous rates, often by more than a thousand times. researchgate.net
Table 1: Examples of MNNG-Induced Auxotrophic Mutants in Microbial Systems
| Microorganism | Type of Auxotrophy Induced | Research Focus |
|---|---|---|
| Brevibacterium sp. M27 | Requirements for amino acids (arginine, cysteine, leucine, etc.) and nucleic acid bases. scispace.com | Evaluation of mutability and preparation of strains for genetic transfer studies. scispace.com |
| Ophiostoma ulmi | Various biochemical mutations, including adenine (B156593) auxotrophy. researchgate.net | Genetic studies of the Dutch elm disease pathogen. researchgate.net |
| Aureobacterium flavescens | Double auxotrophs for tyrosine and phenylalanine. nih.gov | Strain development for L-tryptophan production. nih.gov |
Beyond creating auxotrophs, MNNG-induced mutagenesis is a powerful tool for generating microbial strains with improved metabolic capabilities for industrial biotechnology. By introducing random mutations, it is possible to screen for and isolate strains with enhanced production of valuable compounds like amino acids, enzymes, or biofuels.
A key strategy involves using MNNG to disrupt negative regulatory controls on metabolic pathways, leading to the overproduction of a target metabolite. For example, in Aureobacterium flavescens, MNNG mutagenesis was used to develop mutants resistant to tryptophan analogues, which resulted in strains that could produce significantly higher amounts of L-tryptophan. nih.gov This approach overcomes the natural feedback inhibition mechanisms that typically limit the production of metabolites. nih.gov Similarly, in the industrial amino acid producer Corynebacterium glutamicum, MNNG has been used for random mutagenesis to screen for strains with desired production phenotypes. researchgate.net This classical strain development approach, relying on random mutagenesis and screening, has been a cornerstone of metabolic engineering. researchgate.net The goal is to create robust industrial strains by identifying genetic modifications that lead to more efficient microbial cell factories. nih.gov This involves generating large-scale genome libraries through methods like multiplex genome editing and incorporating evolutionary strategies to accelerate strain improvement. nih.gov
Application in Mammalian Cell Culture Studies
MNNG's potent genotoxic effects make it an invaluable tool in mammalian cell culture studies to explore the mechanisms of DNA damage, repair, and carcinogenesis. nih.govselleckchem.com It serves as a model compound for inducing DNA alkylation damage, allowing researchers to investigate cellular responses to this specific type of lesion.
MNNG is a well-established mutagen and genotoxic agent in a wide array of mammalian cell lines. It induces a range of genetic damage, including DNA lesions, chromosomal aberrations, and gene mutations. nih.govnih.gov The sensitivity to MNNG can vary between cell lines. For example, studies have shown that MNNG induces chromosomal aberrations at different concentrations in human VH10 cells, hamster V79 cells, and human lymphocytes. nih.gov
The types of genetic damage induced by MNNG have been characterized in detail. It is known to cause sister chromatid exchanges and induce thioguanine-resistant variants in Chinese hamster ovary (CHO-K1-BH4) cells, indicating its mutagenic potential. nih.gov Furthermore, MNNG has been shown to be a potent mutagen in several human diploid lymphoblast lines, including MIT-2, WI-L2, and GM 130. selleckchem.com The ability to induce both small-scale point mutations and larger chromosomal alterations makes it a versatile tool for genotoxicity testing. frontiersin.org
Table 2: Genotoxic Effects of MNNG in Selected Mammalian Cell Lines
| Cell Line | Type of Genetic Damage Observed | Method of Detection |
|---|---|---|
| Human VH10, Hep G2; Hamster V79 | DNA lesions (breaks). nih.gov | Comet assay, alkaline elution, DNA unwinding technique. nih.gov |
| Human VH10, V79, Lymphocytes | Chromosomal aberrations. nih.gov | Cytogenetic analysis. nih.gov |
| Chinese Hamster Ovary (CHO-K1-BH4) | Chromosome aberrations, sister chromatid exchange, induction of thioguanine-resistant variants. nih.gov | Mutagenicity tests. nih.gov |
| Human Diploid Lymphoblast Lines (MIT-2, WI-L2, GM 130) | Mutagenesis. selleckchem.com | Not specified. selleckchem.com |
MNNG is particularly useful for investigating DNA repair mechanisms, especially the mismatch repair (MMR) pathway. nih.gov The types of DNA adducts formed by MNNG, such as O6-methylguanine, are specifically recognized by the MMR system. nih.gov
Studies have shown that in response to MNNG-induced damage, MMR proteins are recruited to the sites of DNA lesions. nih.gov A fascinating aspect of this response is the regulation of other cellular proteins, such as the cell cycle inhibitor p21Waf1/Cip1. Research has demonstrated that MNNG treatment leads to the rapid, proteasome-mediated degradation of p21. nih.gov This degradation is dependent on the MMR protein MSH2 and is thought to be necessary to allow the MMR system to function optimally, as p21 can inhibit a key repair component, the proliferating cell nuclear antigen (PCNA). nih.gov By using MNNG, researchers can dissect the signaling cascades that are activated upon DNA alkylation damage and understand how cells coordinate DNA repair with cell cycle progression. nih.govsemanticscholar.orgresearchgate.net
As a known carcinogen, MNNG is widely used to create experimental models of cancer both in vivo and in vitro. nih.govnih.govnih.gov In cell culture, MNNG can induce malignant transformation of normal cells, allowing for the study of the molecular events that drive the early stages of carcinogenesis.
For instance, MNNG has been used to induce the malignant transformation of the human gastric mucosal cell line GES-1. researchgate.net Such models are crucial for understanding how a chemical carcinogen initiates cancer and for identifying the pathways involved. One of the key mechanisms underlying MNNG's carcinogenic activity is its ability to activate specific oncogenic signaling pathways. Research has shown that MNNG can activate the Ras-MAPK pathway in a manner dependent on the presence of oncogenic Ras. nih.gov This activation can lead to changes in cell adhesion, such as the reduced expression of E-cadherin, which is a critical step in tumor progression and metastasis. nih.gov These studies provide direct insight into how a chemical carcinogen can specifically target and activate signaling pathways that control cell growth, differentiation, and invasion. nih.govmdpi.com
Utilization in in vivo Animal Carcinogenesis Models
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen extensively used in experimental settings to induce tumors in animal models. oup.com Its ability to act as an alkylating agent, adding alkyl groups to the O6 of guanine (B1146940) and O4 of thymine (B56734) in DNA, leads to mutations that can initiate carcinogenesis. wikipedia.org This characteristic makes MNNG a valuable tool for studying the mechanisms of cancer development and for establishing preclinical models of human cancers.
Establishing Organ-Specific Cancer Models (e.g., Gastric, Colon)
MNNG has been instrumental in developing organ-specific cancer models, particularly in the gastrointestinal tract. By administering MNNG to laboratory animals, researchers can reliably induce the formation of tumors in specific organs, such as the stomach and colon, mimicking human cancers.
For instance, the administration of MNNG in the drinking water of rats has been a classic method for inducing gastric cancer. nih.gov This approach leads to the development of adenocarcinomas in the glandular stomach, providing a model to study the multi-step process of gastric carcinogenesis. nih.gov Similarly, intrarectal instillation of MNNG in mice has been shown to effectively induce colorectal cancer, allowing for the investigation of tumorigenesis in the lower gastrointestinal tract.
These MNNG-induced models are critical for understanding the etiology of these cancers and for testing potential preventative and therapeutic agents. The reproducibility of tumor induction in specific organs allows for controlled studies on the molecular and cellular events that drive cancer development.
Studying Tumorigenesis and Progression
MNNG-induced animal models provide a powerful platform to investigate the molecular mechanisms underlying tumorigenesis and the subsequent progression of cancer. The compound's mode of action, primarily through DNA alkylation, triggers a cascade of cellular responses, including DNA repair mechanisms and cell cycle arrest. wikipedia.orgnih.gov
Studies have shown that the cellular response to MNNG-induced DNA damage is crucial in determining cell fate. The mismatch repair (MMR) system, for example, plays a significant role in recognizing the DNA adducts caused by MNNG. nih.gov The MSH2 protein, a key component of the MMR system, is required for the degradation of the cell cycle inhibitor p21 in response to MNNG treatment. nih.gov This process allows cells to activate the MMR system efficiently. nih.gov
Furthermore, research has indicated that MNNG can upregulate the expression of genes involved in mutagenesis, such as the human REV3 gene. nih.gov This gene is involved in lesion-targeted and untargeted mutagenesis, highlighting a molecular pathway through which MNNG promotes genetic instability and cancer development. nih.gov The ability to study these specific molecular pathways in a controlled in vivo setting is a key advantage of using MNNG as an experimental carcinogen.
The table below summarizes key molecular pathways affected by MNNG in tumorigenesis models.
| Pathway/Process | Effect of MNNG | Key Molecules Involved | Outcome |
| DNA Alkylation | Addition of methyl groups to DNA bases | O6-methylguanine, O4-methylthymine | DNA damage, point mutations |
| Mismatch Repair (MMR) | Activation of the MMR system | MSH2, MSH6, MLH1 | Recognition and repair of DNA adducts; can also trigger cell cycle arrest or apoptosis |
| Cell Cycle Regulation | Degradation of p21 | p21, Cdt2, PCNA | Facilitates MMR activation |
| Mutagenesis | Upregulation of mutagenic genes | REV3 | Increased targeted and untargeted mutation frequencies |
| Epithelial-Mesenchymal Transition (EMT) | Promotion of EMT | - | Enhanced cell migration and invasion |
Endoscopic and Histological Monitoring in Animal Models
A significant advantage of using MNNG to induce gastrointestinal cancers in animal models is the ability to monitor tumor development and progression over time using clinical diagnostic techniques such as endoscopy. Low endoscopy in mice, for example, allows for the safe and serial macroscopic evaluation of colorectal carcinogenesis without the need for euthanasia. This technique enables researchers to observe the formation of tumors and assess inflammation scores at different time points.
Histological analysis of biopsy samples obtained during endoscopy or from tissues collected at the end of the study provides microscopic confirmation of the disease state. This allows for the detailed examination of tissue architecture, cellular morphology, and the extent of tumor invasion. The correlation between endoscopic observations and histological findings is crucial for validating the animal model and for accurately assessing the efficacy of potential therapeutic interventions.
MNNG in Viral Research
The applications of MNNG extend beyond cancer research into the field of virology, where its mutagenic properties are utilized to study viral genetics and structure.
Effects on Viral Infectivity and Mutation Frequency
MNNG has been shown to have a significant impact on the infectivity and mutation frequency of viruses. For instance, studies on tobacco mosaic virus (TMV) have demonstrated that MNNG can readily inactivate TMV-RNA. Interestingly, while the inactivation of the free viral RNA is high, the mutation rate is low. Conversely, when the intact TMV is treated with MNNG, the inactivation rate is slower, but the mutation rate is high. This suggests that the structural context of the RNA within the virus particle influences its susceptibility to MNNG-induced mutations.
Research on adenovirus has also shown that MNNG treatment affects its plaque-forming ability, with the sensitivity to MNNG-induced killing being dependent on the DNA repair capabilities of the host cells. oup.com Specifically, cells deficient in the repair of O6-methylguanine are more sensitive to MNNG-treated adenovirus. oup.com
Probing RNA Conformation and Structure
MNNG serves as a useful chemical probe for investigating the conformational state of RNA within viruses and other biological particles. The reactivity of MNNG with RNA is highly dependent on the accessibility of the nucleotide bases, which is influenced by the RNA's secondary and tertiary structure. nih.gov
By analyzing the patterns of MNNG modification on viral RNA, scientists can infer which regions of the RNA are single-stranded and accessible versus those that are base-paired or buried within the viral structure. This information is valuable for understanding how viral RNA is packaged, how it interacts with viral and host proteins, and how its structure relates to its function. The differential reactivity of MNNG with free RNA versus RNA within an intact virion underscores its utility as a tool to probe the structural organization of viral genomes. nih.gov
Methodological Considerations in N Methyl N Nitrosoguanidine Research
Genotoxicity Assays Employing MNNG
Genotoxicity assays are fundamental in toxicology and cancer research for identifying substances that can damage DNA and chromosomes. MNNG is frequently used as a positive control in these assays due to its well-documented ability to induce mutations and chromosomal alterations. Its application across a range of established testing systems allows for the validation of assay performance and the comparative analysis of genotoxic potential.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening method for identifying point mutation-inducing activity. fao.org This test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered with mutations in genes essential for amino acid synthesis, rendering them unable to grow in an amino-acid-deficient medium. fao.org The principle of the assay is to detect mutations that revert the initial mutation, thereby restoring the bacteria's ability to synthesize the required amino acid and form colonies. fao.org
MNNG is a direct-acting mutagen that consistently produces positive results in the Ames test, making it a standard positive control. dtic.milsci-hub.cat It primarily induces GC to AT transition mutations. elsevierpure.com This is consistent with its mechanism of action, which involves the methylation of guanine (B1146940) at the O6 position, leading to mispairing with thymine (B56734) during DNA replication. wikipedia.orgelsevierpure.com
Research has also employed the MNNG-based Ames test to investigate the antimutagenic properties of various compounds. For instance, studies have shown that substances like p-Aminobenzoic acid and extracts from yogurt containing palmitic acid can inhibit the mutagenicity of MNNG in Salmonella typhimurium TA100. sci-hub.catnih.gov
| Study Focus | Bacterial Strain(s) | Key Finding | Reference |
|---|---|---|---|
| Mutagenic Specificity | Phage P22 system in S. typhimurium | MNNG predominantly induces GC-to-AT transitions, consistent with O6-methylguanine formation. | elsevierpure.com |
| Antimutagenicity of PABA | S. typhimurium | p-Aminobenzoic acid (PABA) demonstrated antimutagenic effects against MNNG-induced mutations. | nih.gov |
| Antimutagenicity of Yogurt Extract | S. typhimurium TA100 | Palmitic acid, isolated from yogurt, was identified as a significant inhibitor of MNNG's mutagenic activity. | sci-hub.cat |
| Antimutagenicity of Indenopyridines | S. typhimurium TA1537 / E. coli WP2uvrA | Newly synthesized indenopyridine derivatives showed significant protective potential against MNNG-induced mutagenesis. | tandfonline.com |
The Single Cell Gel Electrophoresis (SCGE) assay, or Comet Assay, is a sensitive and versatile method for measuring DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. nih.gov In this technique, cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" shape. The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. researchgate.netspringernature.com
MNNG is known to induce DNA lesions that are readily detectable by the comet assay. nih.govresearchgate.netnih.govnih.gov Studies have demonstrated a clear concentration-response relationship when cells are exposed to MNNG. researchgate.net The assay's sensitivity makes it particularly effective for detecting damage at low concentrations of MNNG. nih.gov Different versions of the assay can distinguish between types of DNA damage; for example, the alkaline comet assay can reveal damage patterns not detected by the neutral version. nih.govnih.gov
| Assay | Cell Types | Detection Limit for MNNG | Reference |
|---|---|---|---|
| Comet Assay | Human VH10, Hep G2; Hamster V79 | ~0.1 µg/ml | nih.gov |
| Alkaline Elution of DNA | Human VH10, Hep G2; Hamster V79 | ~1 µg/ml | nih.gov |
| DNA Unwinding Technique | Human VH10, Hep G2; Hamster V79 | ~1-2 µg/ml | nih.gov |
Research comparing the comet assay with γH2AX foci formation (a marker for DNA double-strand breaks) found that both methods can detect MNNG-induced damage at concentrations of 0.1 and 1 µg/ml. nih.gov However, the comet assay revealed a higher percentage of cells with DNA damage at the lower concentration, while γH2AX foci formed very early at higher concentrations where the neutral comet assay did not initially detect significant damage. nih.gov
The micronucleus assay is a toxicological test for detecting genotoxic compounds that cause chromosomal damage. wikipedia.org Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. wikipedia.orgcriver.com An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. criver.com The assay can be performed in vivo, typically using rodent bone marrow erythrocytes, or in vitro with cultured cells. wikipedia.orgnih.gov
MNNG is reproducibly active in the mouse bone marrow micronucleus assay, confirming its clastogenic effects in vivo. nih.govinchem.org It has been shown to be effective in multiple mouse strains and with different routes of exposure. nih.gov In vitro studies using Chinese hamster (V79) cells also demonstrate MNNG's potent ability to induce micronuclei. nih.gov When compared to other alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), MNNG is a significantly more powerful inducer of micronuclei. nih.gov The assay is considered a reliable indicator of genotoxicity, complementing other tests like the sister-chromatid exchange assay. nih.gov
| Compound | Micronucleus Induction Potency | Sister-Chromatid Exchange Induction Potency | Reference |
|---|---|---|---|
| N-Methyl-N'-nitrosoguanidine (MNNG) | High | High | nih.gov |
| Methyl methanesulfonate (MMS) | Moderate | Moderate | nih.gov |
| Ethyl methanesulfonate (EMS) | Very Weak | Very Weak | nih.gov |
Chromosomal aberration and sister chromatid exchange (SCE) assays are cytogenetic methods used to assess DNA damage at the chromosomal level. The chromosomal aberration test detects structural changes in chromosomes, such as breaks, deletions, and rearrangements. The SCE assay detects the reciprocal exchange of DNA between sister chromatids during DNA replication, and while the underlying mechanism is not fully understood, an increase in SCE frequency is a sensitive indicator of DNA damage. springernature.com
MNNG is a potent inducer of both chromosomal aberrations and SCEs in a variety of cell systems, including human and rodent cells, both in vitro and in vivo. nih.govinchem.orgnih.govwho.int Studies have shown that MNNG induces chromosomal aberrations in human VH10 cells and hamster V79 cells. nih.gov It also effectively increases the frequency of SCEs in Chinese hamster V79 cells and bone marrow cells of mice and Chinese hamsters. inchem.orgnih.govnih.gov The sensitivity of the SCE assay makes it particularly useful for detecting the effects of MNNG. nih.gov Comparative studies have shown that the induction of SCEs by MNNG is dose-dependent and can be influenced by experimental conditions, such as pre-exposure to other compounds like 5-bromodeoxyuridine (BrdU). nih.govepa.gov
Molecular Techniques for Analyzing MNNG-Induced Effects
Beyond observing cellular-level phenomena, molecular techniques are essential for dissecting the precise mechanisms of MNNG's action. These methods allow researchers to identify the specific types of DNA damage caused by MNNG and to study the cellular responses to this damage, such as the activation of DNA repair pathways.
MNNG's primary mechanism of genotoxicity is its function as an alkylating agent, which covalently attaches methyl groups to DNA, forming DNA adducts. wikipedia.org These adducts, particularly O6-methylguanine, are highly mutagenic as they can cause mispairing during DNA replication. wikipedia.orgelsevierpure.com The detection and quantification of these adducts are crucial for understanding the molecular basis of MNNG-induced mutagenesis and carcinogenesis.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of DNA adducts. nih.govescholarship.org This method offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of specific adducts within complex biological samples. nih.gov The process typically involves hydrolyzing the DNA to release the adducted nucleosides or bases, separating them using HPLC, and then identifying and quantifying them by mass spectrometry. nih.gov The coupling of liquid chromatography with electrospray ionization (ESI) mass spectrometry has significantly advanced the utility of this approach for DNA adduct analysis. nih.gov
The application of HPLC-MS allows researchers to measure the formation of specific MNNG-induced adducts, such as O6-methylguanine, 7-methylguanine (B141273), and 3-methyladenine (B1666300), in various tissues and cell types. nih.gov This enables detailed studies on the dose-response of adduct formation, the efficiency of DNA repair pathways in removing these adducts, and the correlation between specific adducts and observed mutagenic outcomes.
Gene Expression Profiling (e.g., RNA Sequencing, Microarrays)
Gene expression profiling is a critical tool for understanding the cellular response to this compound (MNNG) by simultaneously measuring the expression levels of thousands of genes. This is primarily achieved by assaying messenger RNA (mRNA) levels using technologies like microarrays and, more recently, RNA Sequencing (RNA-Seq). nih.gov While both methods provide genome-wide expression data, RNA-Seq offers advantages in detecting low-abundance transcripts and identifying genetic variants with higher sensitivity and fold-change detection. universiteitleiden.nlrug.nl Microarray technology, however, remains a valuable tool and has been used effectively in MNNG research. universiteitleiden.nled.ac.uk
A key study utilizing this approach analyzed gene expression profiles in MNNG-induced rat stomach carcinomas, which are considered a good model for the differentiated-type of human stomach cancer. oup.com Using high-density oligonucleotide microarrays representing approximately 8,000 rat genes, researchers compared the expression profiles of five primary rat stomach carcinomas with normal pyloric epithelial cells. oup.com The analysis identified a significant number of differentially expressed genes. Specifically, 244 genes were found to be consistently up-regulated and 208 genes were down-regulated by a factor of three or more in at least four of the five carcinomas studied. oup.com This type of analysis provides a broad overview of the molecular pathways disrupted by MNNG-induced carcinogenesis.
| Regulation Status | Number of Genes Affected | Fold Change Cut-off | Consistency | Model System |
|---|---|---|---|---|
| Up-regulated | 244 | ≥ 3-fold | In 4 or 5 of 5 carcinomas | ACI/NJcl Rats |
| Down-regulated | 208 | ≥ 3-fold | In 4 or 5 of 5 carcinomas | ACI/NJcl Rats |
Proteomic Analysis (e.g., MALDI-TOF MS)
Proteomic analysis complements gene expression profiling by studying the entire set of proteins in a cell or organism, providing a more direct insight into cellular function. In MNNG research, proteomics is used to identify proteins and pathways that are altered following exposure to the carcinogen. A prominent technique in this field is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), which is used for the rapid and sensitive analysis of protein mass. nih.govmdpi.com
Studies on human amniotic epithelial cells have used a MALDI-TOF MS-based approach to investigate the cellular response to MNNG. In one study, proteomic changes were analyzed at three different doses of MNNG. Over 80 proteins were found to be affected, with 71 being successfully identified. nih.gov These proteins were involved in a wide array of cellular processes, including transcription, metabolism, cytoskeleton organization, and signal transduction. nih.gov Another time-course study on the same cell line revealed that major changes in protein expression occurred around 3 and 12 hours after exposure. nih.govacs.org In this analysis, 70 differentially expressed proteins were identified, highlighting effects on the protein biosynthesis pathway and the Ran GTPase system. nih.govacs.org Such studies demonstrate the dynamic and complex nature of the cellular response to MNNG-induced damage.
| Study Focus | Number of Proteins Identified | Key Cellular Processes Affected | Analytical Technique |
|---|---|---|---|
| Dose-dependent analysis | 71 | Transcription, Metabolism, Cytoskeleton, Signal Transduction, Cell Cycle | MALDI-TOF MS |
| Time-course analysis (3, 12, 24h) | 70 | Protein Biosynthesis Pathway, Ran GTPase System | MALDI-TOF MS |
SNP Analysis for Mutation Characterization
Understanding the precise nature of mutations induced by MNNG is fundamental to elucidating its mechanism of action. MNNG is an alkylating agent that primarily methylates the O6 position of guanine and the O4 position of thymine in DNA. wikipedia.org This leads to specific types of single nucleotide polymorphisms (SNPs), which can be characterized through DNA sequence analysis.
Numerous studies across different organisms have confirmed a distinct mutational signature for MNNG. The predominant mutation is a G:C to A:T transition. nih.govnih.govelsevierpure.com This is consistent with the formation of O6-methylguanine, which mispairs with thymine during DNA replication. elsevierpure.com Whole-genome sequencing of MNNG-mutagenized Escherichia coli strains provided a high-resolution view of this specificity, revealing that G/C to A/T transitions accounted for 96.6% of the 4,099 mutations identified. nih.gov A similar investigation in an industrial strain of Corynebacterium glutamicum found that out of 50 identified point mutations, 47 were G:C→A:T transitions. nih.govcore.ac.uk Furthermore, analysis of the phage P22 mnt repressor gene showed that 29 out of 30 MNNG-induced mutations were GC-to-AT transitions. elsevierpure.com This strong and consistent bias is a hallmark of MNNG mutagenesis.
| Organism/System | Total Mutations Analyzed | G:C → A:T Transitions | Percentage | Reference |
|---|---|---|---|---|
| Escherichia coli (whole genome) | 4099 | ~3959 | 96.6% | nih.gov |
| Corynebacterium glutamicum | 50 | 47 | 94.0% | nih.govcore.ac.uk |
| Bacteriophage P22 (mnt gene) | 30 | 29 | 96.7% | elsevierpure.com |
Immunodetection Methods for Modified Proteins
Immunodetection methods, such as Western blotting and immunoprecipitation, are powerful techniques for identifying and quantifying specific proteins that have been modified as a result of cellular stress, including exposure to MNNG. researchgate.net These methods rely on the high specificity of antibodies to detect target proteins or specific post-translational modifications.
In the context of MNNG research, these techniques have been used to identify proteins modified by lipid peroxidation products, which can be a consequence of MNNG-induced oxidative stress. One study focused on identifying N(ε)-(hexanoyl)lysine (HEL)-modified proteins in MNNG-transformed rat gastric mucosal cells. researchgate.net Using Western blotting with an anti-HEL polyclonal antibody, researchers detected an increase in modified proteins in the MNNG-treated cells compared to normal cells. To identify these proteins, two-dimensional gel electrophoresis was followed by mass spectrometry. A specific modified protein, tropomyosin 1 (TPM1), was identified. The modification of TPM1 was further confirmed using immunoprecipitation with a TPM1-specific antibody, followed by Western blotting with the anti-HEL antibody. researchgate.net This multi-step approach demonstrates how immunodetection is used to validate and specify the findings of broader proteomic analyses.
Cell Culture and Animal Model Specificities in MNNG Studies
The choice of an appropriate experimental model is crucial for studying the complex processes of MNNG-induced mutagenesis and carcinogenesis. Research in this area utilizes both in vitro cell culture systems and in vivo animal models, each with specific advantages.
Animal Models: A widely used animal model involves the administration of MNNG to rats in their drinking water to induce gastrointestinal tumors. oup.comnih.gov For instance, male ACI/NJcl rats treated with MNNG develop stomach carcinomas that are histologically similar to the differentiated-type of human stomach cancer, making this a valuable model for studying the progression of the disease and for testing potential therapeutic interventions. oup.com The ability to induce tumors in a specific organ system allows researchers to study carcinogenesis in a context that reflects human pathology. nih.gov
In Vitro Models: Cell culture models offer a more controlled environment to study the direct cellular and molecular effects of MNNG, free from systemic influences. nih.gov A notable example is the use of long-term cultures of normal dog gallbladder epithelial cells. When exposed to MNNG, these cells exhibit a range of transformations that represent early steps in carcinogenesis. Observed changes include the ability to grow on plastic surfaces, the emergence of aneuploid cell populations, cellular and nuclear pleomorphism, increased phosphorylation of tyrosine residues, and altered responses to signaling molecules like prostaglandin E2 and transforming growth factor-beta. nih.gov This model is particularly useful for dissecting the sequential events involved in cellular transformation. nih.gov
Considerations for Mutagenesis Efficiency and Survival in Experimental Design
Designing a successful mutagenesis experiment with MNNG requires careful consideration of the trade-off between mutagenesis efficiency and cell survival. The goal is to achieve a high frequency of mutations while maintaining a sufficient population of viable cells for analysis. The optimal conditions, including MNNG concentration and exposure time, are highly dependent on the specific organism and cell type.
| Organism | MNNG Concentration | Exposure Time | Resulting Survival Rate | Observed Increase in Mutation Frequency |
|---|---|---|---|---|
| Coprinus lagopus | 15 µg/mL | 70 minutes | ~1.85% | Effective induction of auxotrophs |
| Escherichia coli (with pPY98 plasmid) | Not specified | Brief exposure | 20% - 40% | 50- to 100-fold |
Historical Perspective and Evolution of N Methyl N Nitrosoguanidine Research
Discovery and Early Characterization as a Mutagen
The mutagenic properties of N-Methyl-N'-nitrosoguanidine were first reported in 1960 by J. D. Mandell and J. Greenberg. nih.gov Their seminal paper in Biochemical and Biophysical Research Communications detailed their findings on the potent mutagenic activity of MNNG in Escherichia coli. nih.gov This discovery marked a significant turning point, and MNNG quickly became one of the most widely used chemical mutagens in research. nih.gov
Early studies focused on elucidating the mechanism of MNNG-induced mutagenesis. It was determined that MNNG is an alkylating agent that primarily adds methyl groups to DNA bases. nih.gov The most significant of these modifications for mutagenesis is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine). nih.gov This altered base has a high propensity to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to a specific type of mutation known as a G:C to A:T transition. nih.gov This characteristic mutagenic signature was a key finding in early research.
The high frequency of mutations induced by MNNG made it a valuable tool for geneticists. Researchers could efficiently generate mutant strains of bacteria, yeast, and other microorganisms to study a wide range of biological processes, from metabolic pathways to DNA repair mechanisms. nih.govnih.gov The table below summarizes key findings from early studies on MNNG's mutagenic activity.
| Organism | Key Findings | Reference |
| Escherichia coli | First demonstrated potent mutagenic activity. nih.gov | nih.gov |
| Escherichia coli | Characterized the predominant G:C to A:T transition mutations. nih.gov | nih.gov |
| Various Microorganisms | Became a widely used tool for inducing mutations for genetic studies. nih.gov | nih.gov |
Development of MNNG as a Chemical Carcinogen Model
Following the elucidation of its potent mutagenic capabilities, researchers began to investigate the carcinogenic potential of MNNG. Its ability to directly damage DNA suggested it could be a powerful tool for inducing tumors in animal models, thereby providing a means to study the complex processes of cancer development.
A pivotal moment in this area of research came in 1967 when Takashi Sugimura and his colleagues successfully induced glandular stomach carcinomas in rats by administering MNNG in their drinking water. nih.govnih.gov This was a significant breakthrough as it provided a reliable and reproducible animal model for one of the most common human cancers. Prior to this, inducing stomach tumors in rodents had been notoriously difficult. The MNNG-induced gastric cancer model in rats, and later in other species like Mongolian gerbils, became a cornerstone of experimental gastric carcinogenesis research. nih.gov
Subsequent studies demonstrated that MNNG could induce tumors in a variety of tissues and animal species, depending on the route of administration. nih.gov For instance, oral administration primarily led to tumors of the gastrointestinal tract, including the esophagus, stomach, and intestines. nih.gov The carcinogenicity of MNNG has been documented in mice, rats, hamsters, and dogs, showcasing its broad utility as an experimental carcinogen. nih.gov These animal models have been instrumental in studying the initiation and progression of cancer, as well as for testing potential chemopreventive and therapeutic agents.
The table below provides a summary of key animal models developed using MNNG.
| Animal Model | Route of Administration | Primary Tumor Site(s) | Key Contribution | Reference |
| Rat | Drinking water | Glandular stomach | First reliable model for gastric adenocarcinoma. nih.govnih.gov | nih.govnih.gov |
| Rat, Hamster, Dog | Oral | Esophagus, forestomach, intestines | Broadened understanding of gastrointestinal carcinogenesis. nih.gov | nih.gov |
| Mouse | Skin application | Skin papillomas and carcinomas | Model for multi-stage chemical carcinogenesis. nih.gov | nih.gov |
Shifts in Research Focus and Technological Advancements
The advent of molecular biology and advanced analytical techniques has dramatically shifted the focus of MNNG research. While it continues to be used as a mutagen and carcinogen to create research models, the emphasis has moved towards understanding the precise molecular and cellular consequences of MNNG-induced DNA damage.
From Random Mutagenesis to Mechanistic Insights:
Initially, MNNG was used to induce random mutations to identify genes involved in specific biological processes. However, with the development of DNA sequencing technologies, researchers could analyze the exact nature and location of MNNG-induced mutations. nih.govpnas.org This led to the discovery of "mutational hotspots," specific DNA sequences that are particularly susceptible to MNNG mutagenesis. For example, studies in the lacI gene of E. coli revealed that guanine residues preceded by another purine (B94841) (guanine or adenine) are significantly more likely to be mutated by MNNG. nih.gov
Elucidating DNA Repair Pathways:
MNNG has been a critical tool for studying DNA repair mechanisms. Cells have evolved sophisticated pathways to repair alkylation damage, and MNNG-treated cells provide an excellent system to investigate these processes. nih.govharvard.edu The study of how cells respond to and repair O6-methylguanine lesions has been particularly insightful, leading to the discovery and characterization of key DNA repair proteins and pathways. nih.gov
Modeling Carcinogenesis at the Molecular Level:
Modern cancer research utilizes MNNG to investigate the specific molecular events that drive tumorigenesis. For instance, studies have shown that MNNG can activate oncogenes, such as the Ras gene, through specific point mutations. pnas.orgnih.gov This allows researchers to create more defined cancer models where the initiating genetic event is known. These models are invaluable for dissecting the signaling pathways that are disrupted in cancer and for developing targeted therapies.
Technological Advancements Fueling New Discoveries:
The evolution of MNNG research is intrinsically linked to technological progress. The polymerase chain reaction (PCR) and next-generation sequencing (NGS) have made it possible to rapidly and accurately characterize the mutational spectra induced by MNNG. longdom.orgfrontlinegenomics.commybiosource.comiarconsortium.orgmdpi.com Techniques like CRISPR-Cas9 gene editing now allow for the precise manipulation of the genes and pathways identified through MNNG studies, further enhancing our understanding of their roles in health and disease. nih.govbmj.com
The table below highlights the shift in research focus driven by technological advancements.
| Era | Primary Research Focus | Key Technologies |
| Early (1960s-1970s) | Induction of mutations and tumors. | Microbial genetics, animal modeling. |
| Intermediate (1980s-1990s) | Characterization of mutational specificity and DNA repair. | Sanger DNA sequencing, molecular cloning. |
| Modern (2000s-Present) | Elucidation of molecular pathways in carcinogenesis, targeted cancer modeling. | Next-generation sequencing (NGS), CRISPR-Cas9, proteomics. |
Future Directions and Emerging Research Avenues for N Methyl N Nitrosoguanidine Studies
Elucidating Complex Interplay of MNNG-Induced Pathways in Carcinogenesis
Future research will increasingly focus on dissecting the complex crosstalk between various signaling pathways activated by MNNG. While the role of MNNG in inducing DNA lesions is a primary mechanism, the subsequent cellular response is a web of interconnected pathways that ultimately determine cell fate.
Key areas of investigation include:
p53-Dependent and -Independent Apoptosis: MNNG is known to trigger apoptosis through both p53-dependent and -independent mechanisms. Further research is needed to understand the molecular switches that determine which pathway is activated in different cell types and under varying degrees of DNA damage. This includes identifying the full spectrum of pro- and anti-apoptotic proteins regulated by MNNG exposure.
Ras-MAPK Pathway Activation: MNNG has been identified as a specific activator of the oncogenic Ras-MAPK pathway. Future studies will likely focus on the precise molecular mechanism of this activation and its downstream consequences, including the promotion of cell proliferation and epithelial-mesenchymal transition.
Synergistic Effects with Other Carcinogens: Research has shown that MNNG can act synergistically with other factors, such as human papillomavirus (HPV), to promote carcinogenesis. Elucidating the molecular basis of this synergy, for instance through the activation of the p62/KEAP1/NRF2 and PI3K/AKT/mTOR pathways, will be crucial for understanding multifactorial cancers. nih.gov
Table 1: Key Signaling Pathways Implicated in MNNG-Induced Carcinogenesis
| Pathway | Key Molecules/Events | Cellular Outcome |
|---|---|---|
| p53 Pathway | Upregulation and phosphorylation of p53 | Apoptosis, Cell Cycle Arrest |
| Ras-MAPK Pathway | Activation of Ras, Erk | Cell Proliferation, Dissociation of β-catenin from E-cadherin |
| PI3K/AKT/mTOR Pathway | Stimulation of PI3K and p-AKT | Cell Proliferation, Migration, Invasion, Autophagy Regulation |
| p62-KEAP1-NRF2 Pathway | Accumulation of p62, NRF2 nuclear translocation | Antioxidative Response, Regulation of Autophagy |
Investigating Non-DNA Target Interactions and Their Biological Significance
Protein Interactions: MNNG can interact with and modify proteins, potentially altering their function. wikipedia.org A key example is the MNNG-induced degradation of the p21 protein, a cell cycle inhibitor. This degradation is dependent on the mismatch repair (MMR) protein MSH2 and the ubiquitin ligase Cdt2. nih.gov The removal of p21 is thought to be a mechanism to allow for the efficient activation of the MMR system. Future proteomics-based studies are needed to identify other protein targets of MNNG and to understand the functional consequences of their modification.
Lipid Metabolism: Emerging research using lipidomic approaches has shown that MNNG can induce profound changes in sphingomyelin (B164518) metabolism. This includes the appearance of new sphingomyelin species and alterations in the concentrations of others, accompanied by the redistribution of acid sphingomyelinase. These findings suggest that MNNG can disrupt cellular membranes and lipid-based signaling pathways.
Carbohydrate Metabolism: Studies have indicated that MNNG treatment can alter glycoprotein (B1211001) metabolism in the gastric mucosa even before the appearance of intestinal metaplasia. nih.govnih.gov This is evidenced by changes in the binding patterns of specific lectins, suggesting alterations in the carbohydrate profiles of mucins. nih.govnih.gov These early changes in glycosylation may play a role in the initiation of carcinogenesis.
Advanced Modeling of MNNG-Induced Genetic and Epigenetic Changes
Computational and mathematical modeling represents a powerful tool for understanding the complex patterns of genetic and epigenetic alterations induced by MNNG. Advanced models can help to predict mutational hotspots, understand the evolution of cancer, and identify key epigenetic changes that drive carcinogenesis.
Modeling Mutational Spectra: MNNG predominantly induces G:C to A:T transition mutations. However, the frequency of these mutations is not random across the genome. Future modeling efforts will aim to predict MNNG-induced mutational hotspots based on DNA sequence context, chromatin accessibility, and the activity of DNA repair pathways.
Epigenetic Landscape Modeling: MNNG can induce epigenetic changes, such as alterations in DNA methylation and histone modifications. Advanced modeling can be used to simulate how these epigenetic alterations evolve over time following MNNG exposure and how they contribute to changes in gene expression and the development of a cancerous phenotype.
Development of Novel Research Methodologies Using MNNG as a Probe
The well-characterized mutagenic activity of MNNG makes it an invaluable tool for developing and validating novel research methodologies aimed at studying DNA damage and repair.
Probing DNA Repair Pathways: MNNG can be used to introduce specific types of DNA damage, allowing researchers to study the response of various DNA repair pathways, such as base excision repair and mismatch repair, in detail. mdpi.com This includes the development of high-throughput screening assays to identify novel proteins involved in these pathways. sigmaaldrich.com
Genetic Screens: MNNG's potent mutagenic activity makes it a useful tool for forward genetic screens to identify genes involved in specific cellular processes. By inducing random mutations and selecting for desired phenotypes, researchers can uncover novel gene functions.
Visualizing DNA Repair in Real-Time: The localized DNA damage induced by MNNG can be exploited in combination with advanced imaging techniques, such as high-throughput microscopy and machine learning, to visualize the recruitment and dynamics of DNA repair proteins at sites of damage in living cells. sigmaaldrich.com
Understanding Threshold Responses to Alkylating Agents in Research Contexts
A critical area of ongoing research is the determination of whether there are threshold doses for the genotoxic effects of alkylating agents like MNNG. The concept of a threshold implies that there is a dose below which the cellular defense and repair mechanisms can effectively counteract the DNA damage, preventing the initiation of carcinogenesis.
The existence of a threshold for genotoxic carcinogens is a topic of debate, but it is hypothesized that at low levels of DNA damage, a delay in the cell cycle may allow for efficient repair. mdpi.com Conversely, at higher, cytotoxic doses, an acceleration of the cell cycle could lead to the fixation of mutations. mdpi.com Studies investigating the dose-response relationship of MNNG have shown that different concentrations can lead to varying tumor frequencies in different tissues, suggesting a complex, non-linear dose-response. nih.gov Further research is needed to mechanistically establish the existence and levels of such thresholds, which would have significant implications for risk assessment.
Exploration of MNNG in Systems Biology and Network Analysis
The advent of "omics" technologies provides an unprecedented opportunity to study the effects of MNNG from a systems-level perspective. Systems biology and network analysis can integrate large datasets from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the cellular response to MNNG.
Integrative Omics Studies: By combining different omics datasets, researchers can identify the key genes, proteins, and metabolites that are altered following MNNG exposure and understand how these changes are interconnected. This approach can reveal novel pathways and regulatory networks involved in MNNG-induced carcinogenesis.
Network Analysis of Cellular Responses: Biological networks can be constructed to visualize the complex interactions between molecules in a cell. By analyzing how these networks are perturbed by MNNG, researchers can identify critical nodes and modules that are central to the cellular stress response and transformation. This can provide a more holistic understanding of MNNG's mechanism of action beyond its direct effects on DNA. For instance, a lipidomic study, considered a systems biology approach, has already provided insights into the broader metabolic impact of MNNG.
Q & A
Q. What experimental protocols are recommended for using MNNG as a mutagen in bacterial strain optimization?
MNNG is widely used to induce random mutations in microbial genomes. A standard protocol involves:
- Preparing MNNG solutions at concentrations between 100–200 µg/mL in phosphate buffer (pH 6.0).
- Treating cells for 15–60 minutes at 37°C , followed by immediate neutralization with sodium thiosulfate to halt mutagenic activity .
- Post-treatment, screen mutants using selective media or phenotypic assays. For Streptomyces species, exposure times <30 minutes are optimal to balance mutation frequency and viability .
Q. How should MNNG be handled safely in laboratory settings?
MNNG is a potent carcinogen and must be stabilized with 40–50% water to prevent spontaneous decomposition. Key safety measures include:
- Using nitrile gloves , fume hoods , and closed systems to avoid inhalation or skin contact.
- Storing at 2–8°C in amber vials to reduce light/heat degradation.
- Emergency protocols: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. What animal models are suitable for studying MNNG-induced carcinogenesis?
- Rodents : A single intragastric dose of 150 mg/kg in rats induces forestomach tumors within 20 weeks. For gastric adenocarcinoma, combine MNNG with co-carcinogens like sodium taurocholate or aspirin .
- Rainbow trout : Embryonic exposure (10 µg/g) leads to liver and kidney tumors, providing a model for environmental carcinogenesis .
Advanced Research Questions
Q. How does MNNG interact with DNA repair pathways to induce mutations?
MNNG alkylates DNA at guanine residues (O⁶-methylguanine), causing mismatches during replication (e.g., G:C → A:T transitions). This activates DNA mismatch repair (MMR) and base excision repair (BER) pathways. However, chronic exposure overwhelms repair mechanisms, leading to persistent mutations. Studies in Saccharomyces cerevisiae show mutation frequency peaks during DNA replication , with locus-specific variation (e.g., ade5 vs. trp5 markers) .
Q. What methodologies resolve contradictions in tumor type specificity across MNNG studies?
Discrepancies (e.g., thyroid vs. gastric tumors) arise from:
- Dose-dependent effects : Low doses (<50 mg/kg) target thyroid follicles, while high doses (>100 mg/kg) affect gastric epithelia .
- Species-specific metabolism : Rodents exhibit higher hepatic activation of MNNG than fish.
- Solution : Use isotopic labeling (e.g., ¹⁴C-MNNG) to track organ-specific bioactivation and adduct formation .
Q. How does MNNG activate PARP-dependent cell death pathways?
MNNG generates DNA strand breaks, triggering hyperactivation of PARP-1/2 . This depletes cellular NAD⁺/ATP, leading to energy crisis and parthanatos (a caspase-independent cell death). Key validation steps:
- RNAi knockdown : Silencing PARP-1 reduces MNNG-induced cell death by 60% in human fibroblasts .
- Biomarker assays : Monitor PAR polymer accumulation via immunofluorescence or Western blot .
Methodological Considerations
Q. What in vitro systems best model MNNG-induced oxidative stress?
- Wistar rat hepatocytes : Treat with MNNG (0.5–1.0 µM) and co-incubate with antioxidants (e.g., garlic extract) to quantify reactive oxygen species (ROS) via DCFH-DA fluorescence.
- Key finding : Neem leaf extract reduces MNNG-induced lipid peroxidation by 40% .
Q. How can MNNG be used to study MAPK signaling dynamics?
- Low-dose MNNG (0.1–1.0 µM) activates JNK/SAPK and p38 MAPK pathways in mammalian cells.
- Protocol : Treat cells for 15–30 minutes, then assay phospho-JNK/p38 via ELISA. For pathway inhibition, use SP600125 (JNK inhibitor) or SB203580 (p38 inhibitor) .
Key Recommendations
- Dose Optimization : Conduct pilot studies to balance mutagenic efficacy and cytotoxicity.
- Data Reproducibility : Use standardized MNNG batches (e.g., Toronto Research Chemicals) and report stabilization methods (e.g., water content).
- Ethical Compliance : Adhere to institutional guidelines for carcinogen use and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
